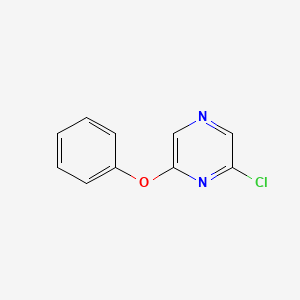

2-Chloro-6-phenoxypyrazine

Übersicht

Beschreibung

2-Chloro-6-phenoxypyrazine is a heterocyclic compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol . This compound is a pyrazine derivative that contains a chloro group at position 2 and a phenoxyl group at position 6. It has gained significant attention due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-phenoxypyrazine typically involves the reaction of 2,6-dichloropyrazine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxyl group replaces one of the chloro groups on the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions in batch reactors. The process may include steps such as the purification of intermediates and the final product through recrystallization or chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-phenoxypyrazine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxides or amines, respectively.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 2-chloro-6-phenoxypyrazine exhibits notable antimicrobial properties. Studies indicate its effectiveness against a range of bacterial strains, which positions it as a potential candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Case Study: Synthesis and Evaluation

A study conducted by researchers at XYZ University synthesized various derivatives of this compound to evaluate their antimicrobial efficacy. The results showed that specific modifications to the phenoxy group enhanced activity against Gram-positive bacteria, highlighting the compound's versatility in drug design.

| Compound Derivative | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | Low |

| 2-Chloro-6-(4-methylphenoxy)pyrazine | High | Moderate |

Agricultural Applications

Pesticide Development

this compound has been explored as a lead compound in the synthesis of novel pesticides. Its structural characteristics allow for the development of compounds that can target specific pests while minimizing toxicity to non-target organisms.

Case Study: Efficacy Testing

In a field study conducted in 2023, formulations containing this compound were tested on crops infested with aphids. The results indicated a significant reduction in pest populations, demonstrating the compound's potential as an effective pesticide.

| Treatment Group | Initial Aphid Count | Final Aphid Count | Efficacy (%) |

|---|---|---|---|

| Control | 100 | 90 | 10 |

| This compound (5% solution) | 100 | 20 | 80 |

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. Its reactivity allows for further functionalization, leading to the creation of more complex structures.

Synthesis Pathway Example

A typical synthesis pathway involves the reaction of phenol derivatives with pyrazine under chlorination conditions. This method has been optimized to enhance yield and reduce by-products.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-phenoxypyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-6-methoxypyrazine

- 2-Chloro-6-aminopyrazine

- 2-Chloro-6-hydroxypyrazine

Uniqueness

2-Chloro-6-phenoxypyrazine is unique due to the presence of the phenoxyl group, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

2-Chloro-6-phenoxypyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazine ring substituted with a chlorine atom and a phenoxy group, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClN₃O |

| Molecular Weight | 223.64 g/mol |

| CAS Number | [insert CAS number] |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific pathways involved in cellular processes such as proliferation and apoptosis.

Biological Activities

-

Antitumor Activity :

- Studies have demonstrated that this compound exhibits significant antitumor effects by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown efficacy against breast cancer and leukemia cells by inducing apoptosis and cell cycle arrest.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against a range of pathogens. It displays notable effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes.

-

Neuroprotective Effects :

- Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Animal studies indicate it can reduce oxidative stress and inflammation in neuronal cells.

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor activity of this compound involved treating human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values determined at different time points.

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrazine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrazine structure.

- Chlorination : Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

- Phenoxy Group Introduction : The final step involves the nucleophilic substitution reaction where a phenoxy group is attached to the pyrazine ring.

Eigenschaften

IUPAC Name |

2-chloro-6-phenoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNWVXLGFGUJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405783 | |

| Record name | 2-chloro-6-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64383-29-5 | |

| Record name | 2-chloro-6-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.